molecular formula C8H17Cl2O2P B8770198 octyl phosphorodichloridate CAS No. 53121-41-8

octyl phosphorodichloridate

Cat. No.: B8770198
CAS No.: 53121-41-8
M. Wt: 247.10 g/mol
InChI Key: DWOJDQINSJFPLB-UHFFFAOYSA-N
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Description

Octyl phosphorodichloridate: is an organophosphorus compound with the molecular formula C8H17Cl2O2P . It is a colorless liquid that is sensitive to hydrolysis. This compound is used in various chemical synthesis processes, particularly in the preparation of phosphate esters.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl phosphorodichloridate can be synthesized through the reaction of octanol with phosphorus oxychloride . The reaction typically occurs under anhydrous conditions to prevent hydrolysis. The general reaction is as follows:

C8H17OH+POCl3C8H17OPOCl2+HCl\text{C8H17OH} + \text{POCl3} \rightarrow \text{C8H17OPOCl2} + \text{HCl} C8H17OH+POCl3→C8H17OPOCl2+HCl

The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Octyl phosphorodichloridate undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as alcohols, amines, or thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form octyl phosphate and hydrochloric acid.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can participate in redox reactions under certain conditions.

Common Reagents and Conditions:

    Alcohols: React with this compound to form phosphate esters.

    Amines: Can replace chlorine atoms to form phosphoramidates.

    Water: Causes hydrolysis to octyl phosphate.

Major Products Formed:

    Octyl phosphate: Formed through hydrolysis.

    Phosphate esters: Formed through substitution reactions with alcohols.

    Phosphoramidates: Formed through substitution reactions with amines.

Scientific Research Applications

Chemistry: Octyl phosphorodichloridate is used as a reagent in organic synthesis, particularly in the preparation of phosphate esters which are important intermediates in various chemical processes.

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through phosphorylation reactions. This modification can alter the biological activity and stability of these molecules.

Medicine: While direct medical applications of this compound are limited, its derivatives and related compounds are used in the development of pharmaceuticals, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.

Industry: In industrial applications, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals

Mechanism of Action

The mechanism of action of octyl phosphorodichloridate involves the formation of covalent bonds with nucleophilic sites on target molecules. The phosphorus atom in this compound is electrophilic, allowing it to react with nucleophiles such as hydroxyl, amino, and thiol groups. This reaction results in the formation of phosphate esters or phosphoramidates, which can alter the chemical and biological properties of the target molecules.

Comparison with Similar Compounds

    Phenyl phosphorodichloridate: Similar in structure but with a phenyl group instead of an octyl group.

    Diethyl phosphorochloridate: Contains ethyl groups instead of an octyl group.

    Dioctyltin dichloride: Contains tin instead of phosphorus but shares the octyl group.

Uniqueness: Octyl phosphorodichloridate is unique due to its long octyl chain, which imparts different solubility and reactivity characteristics compared to shorter-chain or aromatic analogs. This makes it particularly useful in applications requiring hydrophobic properties and specific reactivity profiles.

Properties

CAS No.

53121-41-8

Molecular Formula

C8H17Cl2O2P

Molecular Weight

247.10 g/mol

IUPAC Name

1-dichlorophosphoryloxyoctane

InChI

InChI=1S/C8H17Cl2O2P/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3

InChI Key

DWOJDQINSJFPLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOP(=O)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phosphoryl trichloride (3113 g; 20.3 moles) is placed in a 5-liter flask fitted with a condenser and mechanical stirrer, and cooled down to about 10° C. (external ice bath). Octanol (2380 g; 18.3 moles; 0.9 equivalents with respect to POCl3) is added at a rate such that the reaction temperature remains below 15° C. The reaction is exothermic and the HCl gas that evolves during this reaction is vented out with a flow of nitrogen through an aspirator operated with a slight vacuum of about 0.5 inches of mercury. When addition of alcohol is completed (2-3 hours), the ice bath is removed and the reaction mixture is allowed to warm to room temperature and then warmed to 60°-70° C. and stirred at this temperature for 1.5 hours to drive out most of the HCl gas. The product, octyl phosphorodichloridate, is obtained as a clear light yellow free-flowing liquid.
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3113 g
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2380 g
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reactant
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alcohol
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